

Fosthiazate: A Comprehensive Toxicological Profile in Mammalian Models

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Compound of Interest

Compound Name: Fosthiazate

Cat. No.: B052061

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosthiazate, an organophosphate nematicide and insecticide, is primarily used in agriculture to control a range of soil-dwelling nematodes and insects. Its mechanism of action involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system. This in-depth technical guide provides a comprehensive overview of the toxicological profile of **fosthiazate** in various mammalian models, summarizing key findings from acute, subchronic, and chronic toxicity studies, as well as its genotoxic, reproductive, developmental, and neurotoxic potential. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and safety assessment.

Executive Summary of Toxicological Endpoints

The toxicological effects of **fosthiazate** are primarily linked to its potent cholinesterase-inhibiting properties. The major adverse effects observed in mammalian studies include inhibition of red blood cell and brain acetylcholinesterase activity, cytoplasmic vacuolation of the adrenocortical zona fasciculata, and anemia. Females appear to be more susceptible to cholinesterase inhibition than males in rat studies. **Fosthiazate** has not been found to be carcinogenic or teratogenic in the studies evaluated.

Acute Toxicity

Fosthiazate exhibits high acute toxicity via the oral route and moderate toxicity via the dermal and inhalation routes.

Table 1: Acute Toxicity of **Fosthiazate**

Test Type	Species	Route	LD50/LC50	Reference
Oral LD50	Rat	Oral	3.6 - 7.5 mg/kg bw	
Dermal LD50	Rat	Dermal	188 - 449 mg/kg bw	
Inhalation LC50	Rat	Inhalation (4h)	0.059 - 0.169 mg/L	

Experimental Protocols: Acute Toxicity Studies

- Oral LD50 in Rats:
 - Test Guideline: OECD 401 (or equivalent).
 - Animals: Young adult Wistar rats (5/sex/group).
 - Administration: Single oral gavage dose.
 - Dose Levels: A range of doses to determine the lethal dose for 50% of the animals.
 - Observation Period: 14 days.
 - Endpoints: Clinical signs of toxicity (including cholinergic signs such as tremors, salivation, and lacrimation), mortality, body weight changes, and gross necropsy.

Subchronic Toxicity

Repeated oral administration of **fosthiazate** in 90-day studies in rats and dogs has been conducted to determine its subchronic toxicity.

Table 2: Subchronic Oral Toxicity of **Fosthiazate**

Species	Study Duration	NOAEL	LOAEL	Key Findings
Rat	90-day	0.1 mg/kg bw/day	0.5 mg/kg bw/day	Inhibition of brain and erythrocyte AChE activity.
Dog	1-year	0.05 mg/kg bw/day	0.25 mg/kg bw/day	Inhibition of brain and erythrocyte AChE activity.

Experimental Protocols: 90-Day Oral Toxicity Study in Rats

- Test Guideline: OECD 408.
- Animals: Wistar rats (10/sex/group).
- Administration: Daily oral gavage for 90 days.
- Dose Levels: 0, 0.1, 0.5, and 2.5 mg/kg bw/day.
- Endpoints: Clinical observations, body weight, food consumption, hematology, clinical chemistry (including plasma, erythrocyte, and brain AChE activity), urinalysis, organ weights, and histopathology.

Chronic Toxicity and Carcinogenicity

Long-term exposure to **fosthiazate** has been evaluated in a combined chronic toxicity and carcinogenicity study in rats.

Table 3: Chronic Toxicity and Carcinogenicity of **Fosthiazate**

Species	Study Duration	NOAEL	LOAEL	Key Findings
Rat	2-year	0.205 mg/kg bw/day	-	Inhibition of acetylcholinester ase activity. No evidence of carcinogenicity. [1]

Experimental Protocols: Combined Chronic Toxicity/Carcinogenicity Study in Rats

- Test Guideline: OECD 453.
- Animals: Wistar rats (50/sex/group).
- Administration: Dietary administration for 104 weeks.
- Dose Levels: Concentrations in the diet corresponding to different mg/kg bw/day doses.
- Endpoints: Clinical signs, body weight, food consumption, hematology, clinical chemistry (including AChE activity), urinalysis, organ weights, gross pathology, and comprehensive histopathology.

Genotoxicity

Fosthiazate has been evaluated in a battery of in vitro and in vivo genotoxicity assays.

Table 4: Genotoxicity of **Fosthiazate**

Assay	Test System	Metabolic Activation	Result
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium strains TA98, TA100, TA1535, TA1537	With and without S9	Negative
In vitro Chromosome Aberration Test	Chinese Hamster Ovary (CHO) cells	With and without S9	Negative
In vivo Micronucleus Test	Mouse bone marrow	N/A	Negative

Experimental Protocols: Genotoxicity Assays

- Bacterial Reverse Mutation Assay (Ames Test):
 - Test Guideline: OECD 471.
 - Test System: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537.
 - Procedure: Plate incorporation method with and without Aroclor 1254-induced rat liver S9 fraction for metabolic activation.
- In vitro Chromosome Aberration Test:
 - Test Guideline: OECD 473.
 - Test System: Chinese Hamster Ovary (CHO) cells.
 - Procedure: Cells were exposed to **fosthiazate** with and without S9 metabolic activation, followed by metaphase analysis for chromosomal aberrations.
- In vivo Micronucleus Test:
 - Test Guideline: OECD 474.
 - Test System: Male and female mice.

- Procedure: Animals were administered **fosthiazate** by oral gavage. Bone marrow was collected at 24 and 48 hours post-dosing to assess the frequency of micronucleated polychromatic erythrocytes.

Reproductive and Developmental Toxicity

The effects of **fosthiazate** on reproduction and development have been investigated in a two-generation study in rats and a developmental toxicity study in rabbits.

Table 5: Reproductive and Developmental Toxicity of **Fosthiazate**

Species	Study Type	Parental NOAEL	Offspring NOAEL	Developmental NOAEL	Key Findings
Rat	2-Generation Reproduction	0.25 mg/kg bw/day	0.25 mg/kg bw/day	-	Disturbance of estrous cyclicity, prolonged mating and gestation periods at higher doses. [1]
Rabbit	Developmental Toxicity	0.3 mg/kg bw/day (maternal)	-	1 mg/kg bw/day	No teratogenic effects observed.

Experimental Protocols:

- Two-Generation Reproductive Toxicity Study in Rats:
 - Test Guideline: OECD 416.
 - Animals: Wistar rats.
 - Administration: Dietary administration to F0 and F1 generations.

- Endpoints: Parental clinical signs, body weight, food consumption, reproductive performance (mating, fertility, gestation, parturition, lactation), and offspring viability, growth, and development.
- Developmental Toxicity Study in Rabbits:
 - Test Guideline: OECD 414.
 - Animals: Pregnant New Zealand White rabbits.
 - Administration: Oral gavage during organogenesis (gestation days 6-18).
 - Endpoints: Maternal clinical signs, body weight, food consumption, and detailed examination of fetuses for external, visceral, and skeletal abnormalities.

Neurotoxicity

As an organophosphate, the primary neurotoxic effect of **fosthiazate** is the inhibition of acetylcholinesterase. Specific studies have also been conducted to assess the potential for delayed neurotoxicity.

Table 6: Neurotoxicity of **Fosthiazate**

Species	Study Type	NOAEL	Key Findings
Hen	Acute Delayed Neurotoxicity	37.5 mg/kg bw	No clinical or histopathological signs of delayed neurotoxicity.

Experimental Protocols: Acute Delayed Neurotoxicity Study in Hens

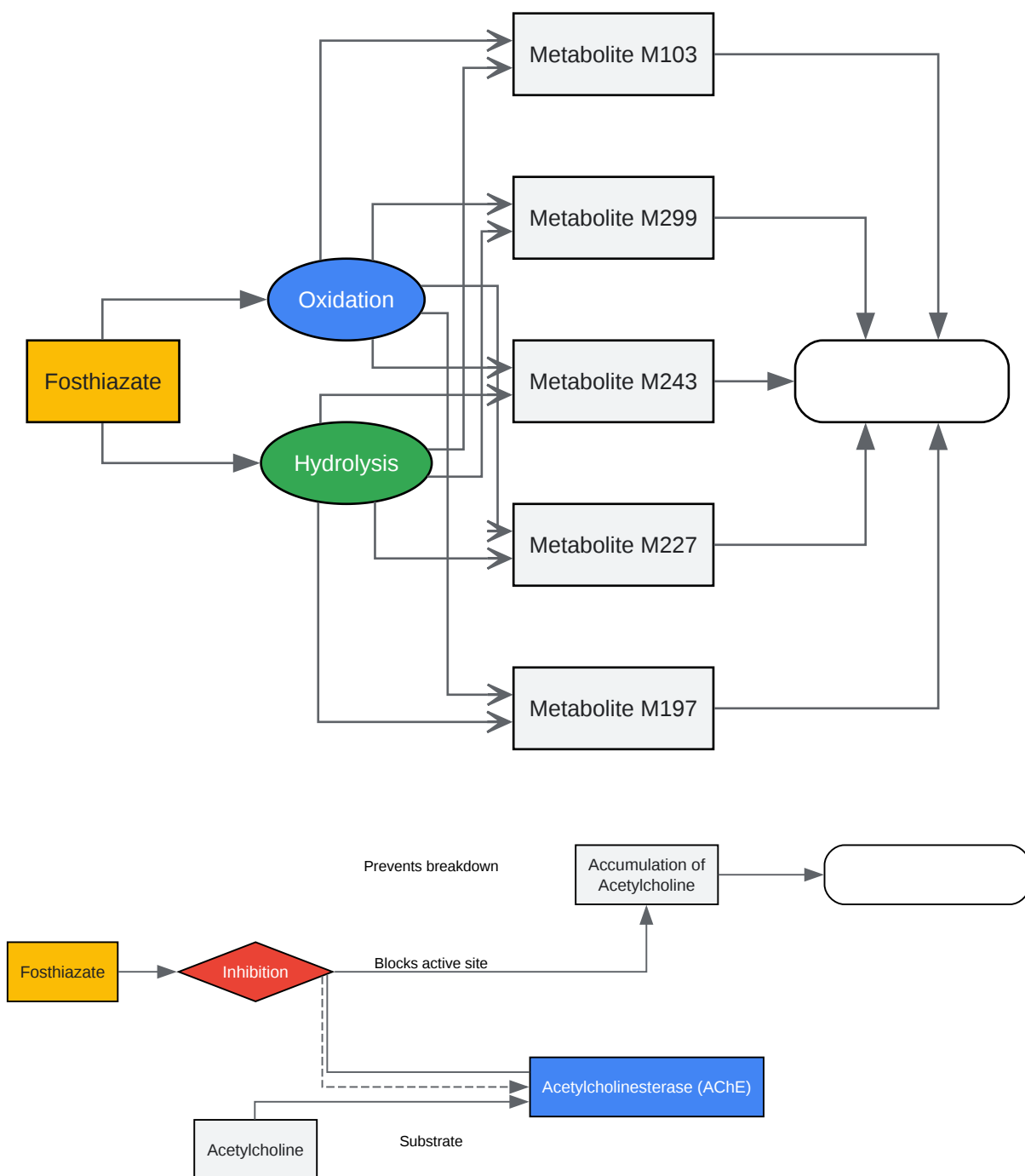
- Test Guideline: OECD 418.
- Animals: Adult domestic hens.
- Administration: Single oral dose.

- Observation Period: 21 days.
- Endpoints: Clinical observations for ataxia and paralysis, and histopathological examination of the brain, spinal cord, and peripheral nerves.

Metabolism and Toxicokinetics

Fosthiazate is readily absorbed, metabolized, and excreted in rats. The primary routes of metabolism are oxidation and hydrolysis.

Signaling Pathways and Experimental Workflows



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References

- 1. fsc.go.jp [fsc.go.jp]
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